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molecular formula C7H9NOS B1265910 N-(thiophen-2-ylmethyl)acetamide CAS No. 21403-24-7

N-(thiophen-2-ylmethyl)acetamide

Cat. No. B1265910
M. Wt: 155.22 g/mol
InChI Key: BQRIKSCISYLMQV-UHFFFAOYSA-N
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Patent
US09422271B2

Procedure details

A mixture of thiophen-2-ylmethanamine (600 mg, 5.30 mmol), DMAP (130 mg, 1.06 mmol, 0.2 equiv) and acetic anhydride (648 mg, 6.36 mmol, 1.2 equiv) in DCM (20 mL) was stirred at room temperature for 2 h. Water was added and the reaction was extracted with EA. The combined organic layers were dried (Na2SO4), filtered. The filtrate was concentrated to afford the compound N-(thiophen-2-ylmethyl)acetamide (745 mg, 91%). LC-MS (m/z)=156 [M+H]+.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
648 mg
Type
reactant
Reaction Step One
Name
Quantity
130 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][NH2:7].[C:8](OC(=O)C)(=[O:10])[CH3:9].O>CN(C1C=CN=CC=1)C.C(Cl)Cl>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][NH:7][C:8](=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
S1C(=CC=C1)CN
Name
Quantity
648 mg
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
130 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction was extracted with EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C(=CC=C1)CNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 745 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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